molecular formula C17H14FN3O4S B2967685 3-fluoro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 923370-86-9

3-fluoro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2967685
CAS No.: 923370-86-9
M. Wt: 375.37
InChI Key: QJNMOMHLARMVGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Chemical Structure :

Molecular Structure Analysis

The compound consists of two benzene rings connected by an oxadiazole moiety. The dihedral angle between the benzene rings varies depending on the molecule’s conformation. In one form, the angle is approximately 43.94°, while in another, it reaches 55.66°. The central segment (-Car-C(=O)-N-Car-) exhibits torsion angles of 176.74° and -179.58° .

Scientific Research Applications

Electrophysiological Activity

Research by Morgan et al. (1990) on N-substituted imidazolylbenzamides and benzene-sulfonamides, compounds structurally related to the one , revealed their potential as class III electrophysiological agents. These compounds showed comparable potency to existing clinical trial drugs in in vitro Purkinje fiber assays, suggesting their utility in developing treatments for arrhythmias (Morgan et al., 1990).

Anticancer Evaluation

A study by Ravinaik et al. (2021) on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides highlighted their synthesis and subsequent evaluation against various cancer cell lines. The compounds exhibited moderate to excellent anticancer activity, surpassing the reference drug in some cases, indicating their potential in cancer therapy (Ravinaik et al., 2021).

Antibacterial Studies

Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which were tested for antibacterial efficacy. These compounds showed moderate to significant activity against both Gram-negative and Gram-positive bacteria, illustrating their potential in addressing bacterial resistance issues (Khalid et al., 2016).

Antimicrobial and Antitubercular Agents

Research conducted by Suresh Kumar et al. (2013) on sulfonyl derivatives incorporating isopropyl thiazole motifs demonstrated moderate to significant antibacterial and antifungal activities. Selected compounds also showed excellent antitubercular properties, suggesting their potential use in treating tuberculosis and other microbial infections (Suresh Kumar et al., 2013).

Herbicidal Activity

Hamprecht et al. (2004) explored the impact of selective fluorine substitution on the herbicidal properties of compounds like 2-phenyl-4H-3,1-benzoxazin-4-one. The introduction of a fluorine atom significantly altered the herbicidal efficacy, with "fluorobentranil" showing promising activity and selectivity in agricultural applications (Hamprecht et al., 2004).

Properties

IUPAC Name

N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S/c18-13-6-4-5-12(11-13)16(22)19-17-21-20-15(25-17)9-10-26(23,24)14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNMOMHLARMVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.